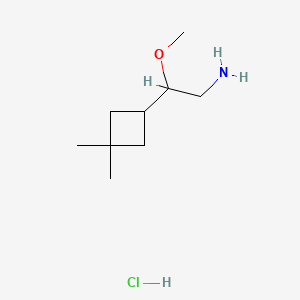![molecular formula C12H17ClN2 B13482309 1-[(4-Chloro-2-methylphenyl)methyl]piperazine](/img/structure/B13482309.png)
1-[(4-Chloro-2-methylphenyl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Chloro-2-methylphenyl)methyl]piperazine is a chemical compound with the molecular formula C12H17ClN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its diverse applications in medicinal chemistry and pharmacology, particularly as an intermediate in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-2-methylphenyl)methyl]piperazine typically involves the reaction of 4-chloro-2-methylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-[(4-Chloro-2-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases or imines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
科学研究应用
1-[(4-Chloro-2-methylphenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antihistamines, antipsychotics, and other therapeutic agents.
Biological Studies: The compound is used in the study of receptor binding and pharmacokinetics.
Industrial Applications: It is utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 1-[(4-Chloro-2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For instance, in the case of antihistamines, it binds to histamine receptors, blocking the action of histamine and alleviating allergic symptoms .
相似化合物的比较
Clocinizine: An antihistamine with a similar piperazine structure.
Chlorcyclizine: Another antihistamine with structural similarities.
Comparison: 1-[(4-Chloro-2-methylphenyl)methyl]piperazine is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct pharmacological properties. Compared to clocinizine and chlorcyclizine, it may exhibit different receptor binding affinities and pharmacokinetic profiles, making it suitable for specific therapeutic applications.
属性
分子式 |
C12H17ClN2 |
|---|---|
分子量 |
224.73 g/mol |
IUPAC 名称 |
1-[(4-chloro-2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17ClN2/c1-10-8-12(13)3-2-11(10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChI 键 |
SVKXUGPFDDKKGM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)CN2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid](/img/structure/B13482227.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)
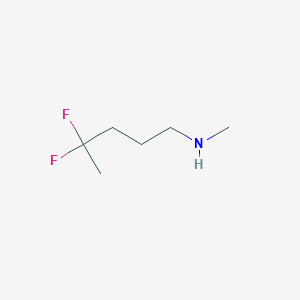
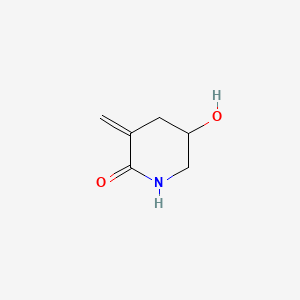
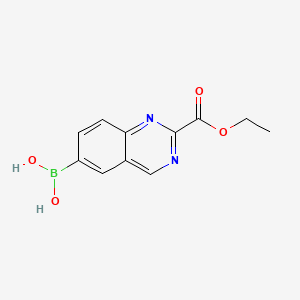
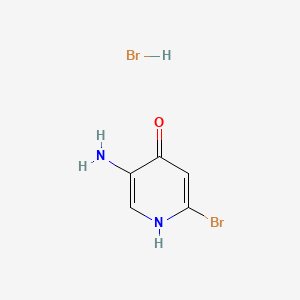
![7-(4-Bromophenoxy)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13482264.png)
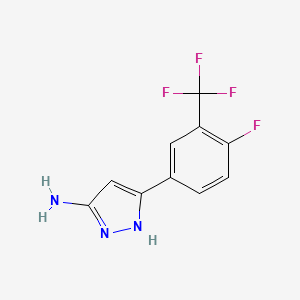
![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13482285.png)
![2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13482289.png)
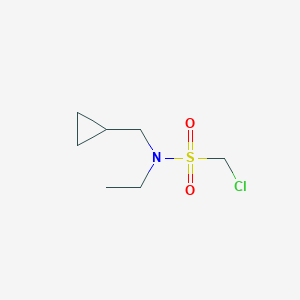
amine](/img/structure/B13482294.png)
